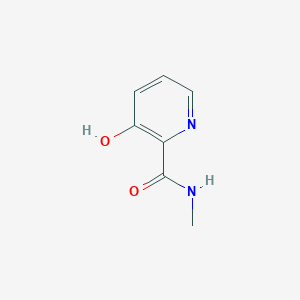

3-Hydroxy-N-methylpyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)6-5(10)3-2-4-9-6/h2-4,10H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZZGTRXSOYHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152516 | |

| Record name | 3-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-30-1 | |

| Record name | 3-Hydroxy-N-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-N-METHYLPYRIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UT7TEB88Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxy-N-methylpyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway from commercially available starting materials, outlines complete experimental protocols, and presents a summary of its physicochemical and spectral properties.

Introduction

This compound belongs to the picolinamide class of compounds, which are known to exhibit a wide range of biological activities. The presence of the 3-hydroxy group and the N-methylamide moiety at the 2-position of the pyridine ring suggests its potential as a chelating agent and a scaffold for the development of novel therapeutic agents. This guide serves as a technical resource for researchers involved in the synthesis and evaluation of novel pyridine-based compounds.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 3-hydroxypicolinic acid. The first step involves the esterification of the carboxylic acid to form the methyl ester intermediate, which is then subjected to amidation with methylamine to yield the final product.

Figure 1: Synthetic route to this compound.

Experimental Protocols

Synthesis of Methyl 3-hydroxy-2-pyridinecarboxylate (Intermediate)

This procedure outlines the esterification of 3-hydroxypicolinic acid to its corresponding methyl ester.

Materials:

-

3-Hydroxypicolinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution and solid

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 3-hydroxypicolinic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (3.0 eq) dropwise.

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate and solid sodium bicarbonate until the pH reaches approximately 8.5.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield methyl 3-hydroxy-2-pyridinecarboxylate as a solid.

Synthesis of this compound (Final Product)

This protocol describes the amidation of the methyl ester intermediate with methylamine.

Materials:

-

Methyl 3-hydroxy-2-pyridinecarboxylate

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

A sealed reaction vessel (e.g., a pressure tube)

Procedure:

-

Dissolve methyl 3-hydroxy-2-pyridinecarboxylate (1.0 eq) in a minimal amount of a suitable solvent.

-

Add an excess of methylamine solution (e.g., 2.0-5.0 eq).

-

Seal the reaction vessel and heat the mixture. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess methylamine under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Data

The following tables summarize the key physicochemical and spectral data for the intermediate and the final product.

Table 1: Physicochemical and Spectral Data for Methyl 3-hydroxy-2-pyridinecarboxylate

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Melting Point | 74 °C[1] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 10.64 (s, 1H), 8.38 (dd, J=1.5, 3.9 Hz, 1H), 7.38 (dd, J=1.5, 8.4 Hz, 1H), 7.34 (dd, J=3.9, 8.4 Hz, 1H), 4.06 (s, 3H)[1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 169.9, 158.9, 141.6, 130.2, 129.8, 126.3, 53.2[1] |

| Mass Spectrum (ESI+) | m/z: 154 [M+H]⁺[1] |

Table 2: Physicochemical and Predicted Spectral Data for this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂[2] |

| Molecular Weight | 152.15 g/mol [2] |

| Melting Point | Estimated to be in the range of 99-100 °C, based on the closely related 3-hydroxy-N,N-dimethylpyridine-2-carboxamide[3] |

| ¹H NMR (Predicted) | Expected signals for the pyridine ring protons (in the aromatic region), a singlet or doublet for the N-methyl protons, a broad singlet for the amide N-H, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR (Predicted) | Expected signals for the pyridine ring carbons, the amide carbonyl carbon, and the N-methyl carbon. |

| IR Spectrum (Predicted) | Characteristic absorptions for O-H stretching (broad), N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band). |

| Mass Spectrum (EI) | Expected molecular ion peak at m/z = 152. Fragmentation may involve loss of the methylamino group or the entire carboxamide side chain.[2] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Figure 2: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route is robust and utilizes readily available starting materials. While experimental characterization data for the final product is not widely available in the literature, this guide offers predicted spectral characteristics based on analogous compounds to aid in its identification and purity assessment. This information is intended to facilitate further research and development of novel picolinamide derivatives for various applications in the pharmaceutical and life sciences sectors.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-hydroxy-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 3-hydroxy-N-methylpyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry. This document consolidates available data on its molecular characteristics and outlines detailed experimental protocols for determining key parameters such as the acid dissociation constant (pKa), partition coefficient (logP), and aqueous solubility. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, facilitating a deeper understanding of this compound's behavior in biological systems.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical in drug development, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the key computed and experimental data available for this compound.

Data Summary

The following table presents the structural and physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 152.058577502 Da | PubChem[1] |

| Canonical SMILES | CNC(=O)C1=C(C=CC=N1)O | PubChem[1] |

| InChI Key | FGZZGTRXSOYHIF-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Predicted) | 1.1 | PubChem[1] |

| Physical Description | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

Experimental Protocols for Physicochemical Characterization

To address the gaps in experimental data, this section provides detailed methodologies for determining the pKa, logP, and aqueous solubility of this compound. These protocols are based on standard, widely accepted practices in the pharmaceutical sciences.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. For pyridine derivatives, NMR spectroscopy is a powerful method for pKa determination, as the chemical shifts of ring protons are sensitive to the protonation state of the nitrogen atom.[2][3]

Principle: The chemical shift (δ) of a nucleus near an ionizable group will change as the pH of the solution is varied. By monitoring this change, a titration curve can be generated by plotting the chemical shift against the pH. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated, which corresponds to the inflection point of the titration curve.[2]

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 20 mg/mL) in deuterium oxide (D₂O).[2]

-

pH Adjustment: Prepare a series of NMR samples by diluting the stock solution in D₂O buffers across a wide pH range (e.g., pH 1 to 10). The pH of each sample should be carefully measured using a calibrated pH meter.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature. The chemical shifts of the aromatic protons on the pyridine ring should be monitored.[3]

-

Data Analysis:

-

Plot the chemical shift (δ) of a selected proton versus the measured pH of the solution.

-

Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically from the inflection point of the resulting sigmoidal curve.[2]

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects drug dissolution and absorption. Both kinetic and thermodynamic solubility are important parameters in drug discovery. [4][5] Principle: Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for its determination. [6][7]Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. [4][8] Experimental Protocol (Thermodynamic Solubility via Shake-Flask):

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [6]3. Phase Separation: After equilibration, allow the suspension to settle. Remove undissolved solids by filtration (using a low-binding filter) or centrifugation. [4]4. Concentration Measurement: Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS. [6]5. Data Reporting: The resulting concentration is reported as the thermodynamic solubility in the specified buffer and temperature.

Workflow for Thermodynamic Aqueous Solubility Determination

Conclusion

This guide has consolidated the available physicochemical data for this compound and provided standardized, detailed protocols for the experimental determination of its pKa, logP, and aqueous solubility. While computational data provides a useful starting point, the experimental validation of these properties using the outlined methodologies is crucial for building a robust data package. This information is essential for guiding medicinal chemistry efforts, interpreting biological data, and ultimately advancing the development of new drug candidates.

References

- 1. This compound | C7H8N2O2 | CID 70961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

crystal structure analysis of 3-hydroxy-N-methylpyridine-2-carboxamide

Disclaimer: As of December 2025, a detailed single-crystal X-ray diffraction analysis of 3-hydroxy-N-methylpyridine-2-carboxamide is not publicly available in crystallographic databases. This guide will, therefore, provide a comprehensive overview of the methodologies and data presentation involved in such an analysis by using the structurally related and well-characterized compound, N-(4-methoxyphenyl)picolinamide , as a detailed case study. The principles and techniques described herein are directly applicable to the analysis of this compound should a suitable crystalline sample be obtained.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties, its biological activity, and for guiding drug design and development. This whitepaper outlines the essential experimental protocols and data analysis for determining the crystal structure of a small organic molecule, exemplified by N-(4-methoxyphenyl)picolinamide.

Experimental Protocols

Synthesis and Crystallization of N-(4-methoxyphenyl)picolinamide

A successful crystal structure analysis begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis: A mixture of picolinic acid (0.615 g, 0.005 mol), p-anisidine (1.23 g, 0.01 mol), and orthoboric acid (0.31 g, 0.005 mol) was combined in a reaction flask.[1][2] The mixture was then subjected to microwave irradiation for 40 minutes.[1][2]

Crystallization: Following the reaction, a 10% sodium bicarbonate (NaHCO₃) solution was added to the reaction mixture. The resulting solid precipitate was collected by filtration.[1][2] Single crystals suitable for X-ray diffraction were obtained by recrystallizing the crude product from a 30% ethanol-water solution.[1][2] The final product had a melting point of 362–363 K.[1][2]

X-ray Diffraction Data Collection

A suitable single crystal of N-(4-methoxyphenyl)picolinamide was mounted on a diffractometer for data collection.

Instrumentation: The data were collected on an Xcalibur, Ruby diffractometer equipped with a fine-focus sealed Enhance (Cu) X-ray source and a graphite monochromator.[1]

Data Collection Parameters:

-

Radiation: Cu Kα (λ = 1.54184 Å)

-

Temperature: 293 K

-

Scan Mode: ω scans

Data Presentation and Structural Analysis

The collected diffraction data were processed to solve and refine the crystal structure. The key crystallographic and structural data for N-(4-methoxyphenyl)picolinamide are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Formula Weight | 228.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1369 (2) |

| b (Å) | 9.0569 (2) |

| c (Å) | 12.5181 (3) |

| α (°) | 90 |

| β (°) | 103.113 (2) |

| γ (°) | 90 |

| Volume (ų) | 1118.89 (4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.354 |

| Absorption Coeff. (mm⁻¹) | 0.780 |

| F(000) | 480.0 |

Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | C6 | 1.233 (4) |

| O2 | C10 | 1.369 (2) |

| O2 | C13 | 1.422 (3) |

| N1 | C1 | 1.336 (3) |

| N1 | C5 | 1.343 (2) |

| N2 | C6 | 1.348 (2) |

| N2 | C7 | 1.416 (2) |

Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C10 | O2 | C13 | 117.7 (2) |

| C1 | N1 | C5 | 117.2 (2) |

| C6 | N2 | C7 | 127.8 (2) |

| N1 | C5 | C6 | 116.1 (2) |

| O1 | C6 | N2 | 123.1 (2) |

| O1 | C6 | C5 | 120.9 (2) |

| N2 | C6 | C5 | 116.0 (2) |

Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| N1 | C5 | C6 | N2 | 3.1 (4) |

| C6 | N2 | C7 | C8 | 12.7 (6) |

| C9 | C10 | O2 | C13 | 7.5 (5) |

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural analysis is depicted in the following diagram.

Caption: Workflow for the crystal structure analysis of N-(4-methoxyphenyl)picolinamide.

References

Biological Activities of 3-Hydroxy-N-methylpyridine-2-carboxamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the biological potential of novel 3-hydroxy-N-methylpyridine-2-carboxamide derivatives. While dedicated research on the specific biological activities of this core structure is limited in publicly available literature, this document provides a comprehensive overview of the activities observed in structurally related pyridine and picolinamide analogs. By examining these related compounds, we can infer potential therapeutic applications and guide future research directions for novel this compound derivatives. This guide summarizes key findings on anticancer, antimicrobial, and enzyme-inhibitory activities of similar molecules, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Pyridine Carboxamide Core

Pyridine carboxamides are a class of organic compounds characterized by a pyridine ring linked to a carboxamide group. This structural motif is present in numerous biologically active molecules and approved pharmaceuticals. The nitrogen atom in the pyridine ring and the hydrogen bond donor and acceptor capabilities of the carboxamide group allow for diverse interactions with biological targets, including enzymes and receptors. Variations in substituents on both the pyridine ring and the carboxamide nitrogen can significantly modulate the pharmacological profile of these compounds, leading to a broad spectrum of biological effects.

While direct experimental data on the biological activities of novel this compound derivatives are not extensively available, the analysis of structurally similar compounds provides valuable insights into their potential as therapeutic agents.

Potential Biological Activities Based on Structurally Related Compounds

Anticancer Activity

Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which share the pyridine-2-carboxamide core, have shown notable antitumor activity. For instance, 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone have demonstrated efficacy in murine models of L1210 leukemia.[1] Similarly, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analog have shown significant activity against the same leukemia model.[2] These findings suggest that the pyridine-2-carboxamide scaffold can be a valuable starting point for the design of novel anticancer agents.

More recently, pyridine-2-carboxamide analogues have been investigated as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[3] One such compound demonstrated robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[3]

Table 1: In Vivo Anticancer Activity of Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives against L1210 Leukemia

| Compound | Dose (mg/kg/day) | % T/C | Long-Term Survivors (60-day) |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 40 | 246 | 40% |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 10 | 255 | 40% |

% T/C (Treated vs. Control) is a measure of antitumor efficacy. Data from[2].

Antimicrobial Activity

The pyridine carboxamide scaffold has also been explored for its antimicrobial properties. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, with several compounds exhibiting strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[4] Another study on thiosemicarboximide derivatives containing a pyridine nucleus revealed significant activity against both bacterial and fungal strains.[5]

Table 2: In Vitro Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives (MIC in μg/mL)

| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus |

| 21b | 4 | 2 | 8 | 4 | 4 |

| 21d | 2 | 1 | 4 | 2 | 2 |

| 21e | 4 | 2 | 8 | 4 | 4 |

| 21f | 2 | 1 | 4 | 2 | 2 |

| Linezolid | 2 | 1 | 2 | 1 | 2 |

MIC (Minimum Inhibitory Concentration). Data from[4].

Experimental Protocols

General Synthesis of Pyridine-2-Carboxaldehyde Thiosemicarbazones

This protocol is adapted from the synthesis of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2]

Diagram 1: Synthetic Workflow for Pyridine-2-Carboxaldehyde Thiosemicarbazones

Caption: General synthetic workflow for pyridine-2-carboxaldehyde thiosemicarbazones.

-

Oxidation of Picoline: A substituted picoline (e.g., 3-nitro-2-picoline) is oxidized using selenium dioxide to yield the corresponding pyridine-2-carboxaldehyde.[2]

-

Acetal Formation: The resulting aldehyde is converted to its cyclic ethylene acetal to protect the aldehyde functionality.[2]

-

Reduction: The nitro group on the pyridine ring is reduced to an amino or hydroxyamino group via catalytic hydrogenation.[2]

-

Condensation: The protected amino or hydroxyamino acetal is then condensed with thiosemicarbazide to form the final thiosemicarbazone derivative.[2]

In Vivo Antitumor Activity Assay (L1210 Leukemia Model)

This protocol is a generalized representation based on the study of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2]

Diagram 2: Experimental Workflow for In Vivo Antitumor Assay

Caption: Workflow for in vivo antitumor activity assessment in a murine leukemia model.

-

Animal Model: Mice are inoculated with a specified number of L1210 leukemia cells.[2]

-

Treatment Groups: The animals are randomly divided into control and treatment groups.

-

Drug Administration: The treatment groups receive daily doses of the test compound (e.g., 10 or 40 mg/kg) for a predetermined duration (e.g., six consecutive days). The control group receives the vehicle.[2]

-

Observation: The mice are monitored daily for signs of toxicity and survival.

-

Efficacy Evaluation: The primary endpoint is the increase in lifespan of the treated animals compared to the control group, expressed as the percentage of T/C (median survival time of treated group / median survival time of control group x 100). The number of long-term survivors (e.g., at 60 days) is also recorded.[2]

Signaling Pathways and Mechanisms of Action

While a definitive mechanism of action for this compound is yet to be elucidated, studies on related compounds point towards several potential pathways.

HPK1 Inhibition in Cancer Immunotherapy

As previously mentioned, certain pyridine-2-carboxamide derivatives act as inhibitors of HPK1.[3] HPK1 is a negative regulator of T-cell activation. Its inhibition can enhance the anti-tumor immune response.

Diagram 3: Simplified HPK1 Signaling Pathway in T-Cells

Caption: Inhibition of the HPK1 signaling pathway by pyridine-2-carboxamide derivatives.

Future Directions and Conclusion

The existing body of research on pyridine carboxamide derivatives strongly suggests that novel this compound analogs represent a promising area for drug discovery. The structural similarity to compounds with proven anticancer and antimicrobial activities provides a solid rationale for their synthesis and biological evaluation.

Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives with various substituents on the pyridine ring and the N-methyl group.

-

Screening for anticancer activity against a panel of human cancer cell lines and in relevant in vivo models.

-

Evaluation of antimicrobial activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

-

Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these novel compounds.

References

- 1. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

In Silico Modeling of 3-Hydroxy-N-Methylpyridine-2-Carboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of 3-hydroxy-N-methylpyridine-2-carboxamide and its interactions with potential biological targets. In the absence of extensive experimental data for this specific molecule, this document outlines a structured, hypothetical computational workflow. This includes target identification, molecular docking, molecular dynamics simulations, and binding affinity prediction. Detailed protocols for these key computational experiments are provided, alongside illustrative quantitative data presented in a clear, tabular format. Furthermore, this guide employs Graphviz diagrams to visualize experimental workflows and potential signaling pathways, offering a clear roadmap for researchers aiming to investigate the pharmacological potential of this and similar pyridine carboxamide derivatives.

Introduction

This compound is a small molecule belonging to the pyridine carboxamide class of compounds. Derivatives of this class have shown a range of biological activities, suggesting their potential as scaffolds in drug discovery.[1][2][3] In silico modeling techniques are powerful tools in modern drug development, enabling the rapid and cost-effective prediction of a molecule's behavior at the atomic level.[4][5][6] These computational approaches allow for the characterization of interactions between a small molecule (ligand) and a biological macromolecule (target), which is fundamental to understanding its potential therapeutic effects and mechanism of action.[4][5]

This guide will detail a hypothetical in silico investigation of this compound, from initial target identification to the detailed analysis of its binding dynamics.

Target Identification and Rationale

The initial and most critical step in computational drug design is the identification of potential biological targets.[7][8][9] This can be achieved through various in silico methods, including similarity searches based on the principle that structurally similar molecules may exhibit similar biological profiles.[7]

Given that various pyridine carboxamide derivatives have shown activity as inhibitors of enzymes such as phosphodiesterases and urease, and have demonstrated antibacterial and anticancer properties, we can hypothesize potential targets for this compound.[1][3] For the purpose of this guide, we will consider two hypothetical targets: a human protein kinase (e.g., Mitogen-activated protein kinase 1 - MAPK1) and a bacterial enzyme (e.g., DNA gyrase).

In Silico Modeling Workflow

The computational investigation of this compound would typically follow a multi-step workflow. This process begins with the preparation of the ligand and protein structures, proceeds to molecular docking to predict the binding pose, and is often followed by molecular dynamics simulations to assess the stability of the complex.

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the target proteins (MAPK1 and DNA gyrase) for docking and simulation.

Protocol:

-

Ligand Structure Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

-

The 2D structure is converted to a 3D structure.

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

-

The final 3D structure is saved in a suitable format (e.g., .sdf or .mol2).

-

-

Protein Structure Preparation:

-

The 3D crystal structures of the target proteins (MAPK1 and DNA gyrase) are downloaded from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH (e.g., 7.4).

-

The protein structure is energy minimized to relieve any steric clashes.

-

The prepared protein structure is saved in a suitable format (e.g., .pdb or .pdbqt).

-

Molecular Docking

Objective: To predict the preferred binding mode of this compound within the active site of the target proteins and to estimate the binding affinity.

Protocol:

-

Binding Site Definition: The binding site on the target protein is defined. This is typically the known active site or a potential allosteric site identified from the crystal structure or through binding site prediction tools.

-

Docking Simulation:

-

A molecular docking program (e.g., AutoDock Vina, GOLD, or Glide) is used to perform the docking calculations.[10][11]

-

The prepared ligand is docked into the defined binding site of the prepared protein.

-

The docking algorithm samples a large number of possible conformations and orientations (poses) of the ligand within the binding site.

-

Each pose is scored based on a scoring function that estimates the binding affinity. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding.[12]

-

-

Pose Analysis:

-

The resulting docked poses are analyzed. The top-ranked poses (based on the docking score) are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the protein-ligand complex and to study the dynamic behavior of the interaction over time.

Protocol:

-

System Setup:

-

The top-ranked docked pose of the protein-ligand complex is selected as the starting structure for the MD simulation.

-

The complex is placed in a periodic box of a suitable solvent (e.g., water).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.[13]

-

-

Simulation:

-

An MD simulation package (e.g., GROMACS, AMBER, or NAMD) is used to run the simulation.[14][15][16]

-

The system is first energy minimized to remove any bad contacts.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The resulting MD trajectory is analyzed to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

-

The interactions between the ligand and the protein are monitored throughout the simulation to identify stable hydrogen bonds and other key interactions.

-

Data Presentation

The quantitative data generated from the in silico modeling can be summarized in tables for easy comparison.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| MAPK1 | -8.2 | 250 nM | Lys54, Met108, Asp167 |

| DNA Gyrase | -7.5 | 800 nM | Asp73, Gly77, Thr165 |

Table 2: Hypothetical MD Simulation Analysis

| System | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Number of Stable H-Bonds |

| MAPK1 - Ligand | 1.8 | 1.2 | 3 |

| DNA Gyrase - Ligand | 2.1 | 1.5 | 2 |

Visualization of Potential Signaling Pathway

Based on the hypothetical interaction with MAPK1, a potential signaling pathway that could be modulated by this compound can be visualized.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound. While the presented data is hypothetical, the detailed protocols and methodologies provide a solid foundation for researchers to conduct their own computational studies on this and other novel small molecules. The integration of molecular docking, molecular dynamics simulations, and binding affinity predictions offers a powerful approach to elucidate potential mechanisms of action and to guide further experimental validation in the drug discovery process. Future work should focus on performing these computational experiments with real-world data and validating the in silico predictions through in vitro and in vivo assays.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 12. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models | MDPI [mdpi.com]

- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. bio-protocol.org [bio-protocol.org]

- 16. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of 3-hydroxy-N-methylpyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for 3-hydroxy-N-methylpyridine-2-carboxamide. The document details available spectral data (Nuclear Magnetic Resonance and Mass Spectrometry), outlines generalized experimental protocols for spectroscopic analysis, and presents a potential metabolic pathway and an experimental workflow for synthesis and characterization.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound, a compound of interest in medicinal chemistry and drug development due to its structural relation to biologically active pyridine derivatives.

Table 1: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | Assignments would correspond to the 7 carbon atoms of the molecule. |

Note: Specific ¹³C NMR chemical shifts for this compound were not found in the provided search results. The table is a template for where such data would be presented.

Table 2: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 152 | Molecular Ion [M]⁺ |

| 123 | Fragment corresponding to the loss of -NCH₃ |

| 95 | Fragment corresponding to the pyridine ring with a hydroxyl group |

This data is based on information available on PubChem for this compound.

Table 3: Predicted Infrared (IR) Absorption Bands

While a specific experimental IR spectrum for this compound was not located, the following table predicts the characteristic absorption bands based on the functional groups present and data from related compounds like 3-hydroxypyridine and N-methylpicolinamide.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3300-3100 (medium) | N-H stretch | Amide (secondary) |

| 3100-3000 | C-H stretch | Aromatic (pyridine ring) |

| 2950-2850 | C-H stretch | Methyl group |

| 1680-1640 (strong) | C=O stretch (Amide I) | Carboxamide |

| 1600-1450 | C=C and C=N stretch | Aromatic (pyridine ring) |

| 1550-1510 | N-H bend (Amide II) | Carboxamide |

| 1400-1300 | O-H bend | Hydroxyl |

| 1250-1000 | C-N stretch | Amide, Pyridine |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

This proposed synthesis is adapted from the esterification of the related 3-hydroxypicolinic acid.

Materials:

-

3-Hydroxypicolinic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (CH₃NH₂) solution (e.g., 40% in water or in an appropriate organic solvent)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxypicolinic acid in anhydrous dichloromethane. Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, followed by gentle reflux until the reaction is complete (monitored by TLC).

-

Amidation: Cool the reaction mixture back to 0°C. Slowly add a solution of methylamine. The reaction is typically exothermic. Stir the mixture at room temperature until the acid chloride is fully consumed (monitored by TLC).

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Mass Spectrometry (MS)

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as methanol or dichloromethane.

-

Transfer the solution to a GC autosampler vial.

Data Acquisition (GC-MS):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Method:

-

Column: A suitable capillary column (e.g., a 30 m non-polar or mid-polar column).

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.

-

Temperature Program: A temperature gradient is used to separate the components of the sample as they pass through the column. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Electron Ionization (EI) is commonly used for GC-MS.

-

Mass Analyzer: A quadrupole or ion trap analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-500) to detect the molecular ion and its fragments.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate a plausible metabolic pathway for pyridinecarboxamide derivatives and a general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Plausible metabolic pathways leading to pyridine-based compounds.

The Rise of Pyridine Carboxamides: A Technical Guide to Their Discovery as Potential Urease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The escalating resistance of ureolytic bacteria, implicated in severe conditions like gastric and duodenal cancers, necessitates the urgent development of novel therapeutic strategies. This technical guide delves into the promising class of pyridine carboxamide derivatives as potent urease inhibitors. Urease, a nickel-dependent metalloenzyme, is a critical survival factor for various pathogens, including Helicobacter pylori, making it a prime target for drug discovery.[1][2] This document provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic studies of these compounds, offering a valuable resource for researchers in the field.

Quantitative Analysis of Urease Inhibition

The inhibitory potential of a series of synthesized pyridine carboxamide and carbothioamide derivatives against jack bean urease has been systematically evaluated. The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify their efficacy, with thiourea serving as the standard inhibitor. The results, summarized in the tables below, highlight the significant influence of substituent type and position on the pyridine ring on the inhibitory activity.

Table 1: Urease Inhibition Data for Pyridine Carboxamide and Carbothioamide Derivatives [1][3]

| Compound | Substituent | IC₅₀ (µM) ± SEM |

| Thiourea (Standard) | - | 18.93 ± 0.004 |

| Carboxamides | ||

| Rx-7 | H | 2.18 ± 0.058 |

| 6-CH₃ | 3.41 ± 0.011 | |

| 5-Cl | 4.07 ± 0.003 | |

| 4-OCH₃ | 5.52 ± 0.072 | |

| 4-F | 5.96 ± 0.005 | |

| 4-Br | 14.49 ± 0.067 | |

| Carbothioamides | ||

| Rx-6 | 5-Cl | 1.07 ± 0.043 |

| 4-Br | 3.13 ± 0.034 | |

| 4-OCH₃ | 4.21 ± 0.022 | |

| 4-F | 4.93 ± 0.012 | |

| 6-CH₃ | 6.41 ± 0.023 |

Table 2: Comparative Urease Inhibitory Activities of Other Relevant Compounds

| Compound Class | Specific Compound Example | IC₅₀ (µM) | Reference |

| Imidazopyridine-Oxazole | Analog 4i | 5.68 ± 1.66 | [4] |

| Imidazopyridine-Oxazole | Analog 4o | 7.11 ± 1.24 | [4] |

| Imidazopyridine-Oxazole | Analog 4g | 9.41 ± 1.19 | [4] |

| Imidazopyridine-Oxazole | Analog 4h | 10.45 ± 2.57 | [4] |

| Sulfonamide Derivative | Compound 1f | 0.45 ± 0.21 | |

| Sulfonamide Derivative | Compound 14b | 0.20 ± 0.01 | |

| Flavonoid Analogue | Compound 9c | 25.02 | [5] |

Experimental Protocols

A clear and reproducible experimental design is fundamental to the discovery of novel inhibitors. The following sections detail the key methodologies employed in the evaluation of pyridine carboxamide derivatives.

Synthesis of Pyridine Carboxamide and Carbothioamide Derivatives

The synthesis of the target compounds is achieved through a condensation reaction.[1][6][7]

Caption: General synthesis scheme for pyridine carboxamide and carbothioamide derivatives.

Procedure:

-

A solution of the appropriate pyridine carbaldehyde is prepared.

-

An equimolar amount of semicarbazide or thiosemicarbazide is added to the solution.

-

A few drops of aqueous sodium acetate are added as a catalyst.

-

The reaction mixture is stirred at room temperature.

-

The resulting precipitate is filtered, washed, and recrystallized to yield the final product.

In Vitro Urease Inhibition Assay

The urease inhibitory activity is determined by measuring the amount of ammonia produced using the indophenol method.[2][8]

Caption: Workflow for the in vitro urease inhibition assay.

Detailed Protocol:

-

A reaction mixture is prepared in a 96-well plate containing 25 µL of Jack bean urease solution and 5 µL of the test compound at various concentrations.[2]

-

The mixture is incubated at 30°C for 15 minutes.[2]

-

55 µL of buffer containing 100 mM urea is added to initiate the enzymatic reaction.[2]

-

The plate is incubated for another 15 minutes at 30°C.[2]

-

Following incubation, 45 µL of phenol reagent and 70 µL of alkali reagent are added to stop the reaction and develop color.[2]

-

After 50 minutes of incubation at room temperature, the absorbance is measured at 625 nm using a microplate reader.[8]

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (Absorbance of test sample / Absorbance of control)] x 100[8]

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Studies

To elucidate the mechanism of inhibition, kinetic studies are performed for the most potent compounds.

Procedure:

-

The urease activity is measured at various concentrations of the substrate (urea) in the presence and absence of different concentrations of the inhibitor.

-

The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).

-

The type of inhibition (competitive, non-competitive, or uncompetitive) is determined by analyzing the changes in Vmax and Km in the presence of the inhibitor. For instance, a competitive mode of inhibition was demonstrated for compound Rx-6.[9]

Mechanism of Action: Insights from Molecular Docking

Molecular docking studies provide valuable insights into the binding interactions between the inhibitors and the active site of the urease enzyme.

Caption: Proposed binding interactions of a pyridine carboxamide inhibitor within the urease active site.

The docking analysis of potent inhibitors like 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) reveals key interactions:

-

Coordination with Nickel Ions: The nitrogen and oxygen or sulfur atoms of the carboxamide or carbothioamide moiety chelate with the two nickel ions in the active site.[5]

-

Hydrogen Bonding: The pyridine nitrogen and the amide/thioamide group form hydrogen bonds with key amino acid residues, such as histidine and aspartate.[1]

-

Hydrophobic Interactions: The pyridine ring can engage in π-π stacking or hydrophobic interactions with the aromatic rings of histidine residues in the active site.[1][10]

These interactions collectively stabilize the enzyme-inhibitor complex, leading to the potent inhibition of urease activity.

Conclusion

Pyridine carboxamide derivatives have emerged as a promising class of urease inhibitors with significant therapeutic potential. The structure-activity relationship studies indicate that the nature and position of substituents on the pyridine ring play a crucial role in determining their inhibitory potency. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the further design and development of more potent and selective urease inhibitors to combat ureolytic bacterial infections. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

References

- 1. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. In silico studies of urease inhibitors to explore ligand-enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of 3-hydroxy-N-methylpyridine-2-carboxamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature does not contain specific preliminary toxicity screening data for 3-hydroxy-N-methylpyridine-2-carboxamide. This document, therefore, serves as a comprehensive methodological guide, outlining the standard procedures and frameworks for conducting such a toxicological assessment. The data presented in the tables are illustrative examples and should not be considered actual experimental results for this compound.

Introduction

This compound is a pyridine derivative with potential applications in medicinal chemistry. As with any novel chemical entity intended for therapeutic use, a thorough preclinical safety evaluation is paramount. This technical guide provides a detailed overview of the essential in vitro and in vivo assays for a preliminary toxicity screening of this compound. The objective is to identify potential hazards, establish a preliminary safety profile, and guide further non-clinical development.

The initial hazard identification for this compound, based on its chemical structure, suggests potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. A systematic toxicological evaluation is therefore warranted to quantify these potential risks.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | PubChem |

| Molecular Weight | 152.15 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Data not available | --- |

| LogP | Data not available | --- |

| pKa | Data not available | --- |

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental to preliminary toxicity screening, providing insights into the potential for a compound to induce cell death. A panel of cell lines, including both cancerous and non-cancerous lines, is typically employed to assess for broad cytotoxic effects versus selective activity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma, HEK293 - embryonic kidney)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 2: Illustrative In Vitro Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HepG2 | >100 | 85.2 | 65.7 |

| A549 | >100 | 92.1 | 78.4 |

| HEK293 | >100 | >100 | >100 |

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard preliminary screen includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound

-

S9 metabolic activation system (from rat liver)

-

Top agar

-

Minimal glucose agar plates

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

Procedure:

-

Preparation: Prepare dilutions of the test compound.

-

Incubation: In a test tube, combine the test compound, the bacterial strain, and either buffer or the S9 mix (for metabolic activation).

-

Plating: Add top agar to the tube, mix, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent, two-fold or greater increase in the number of revertant colonies compared to the negative control.

Table 3: Illustrative Ames Test Results

| Strain | Metabolic Activation (S9) | Test Compound Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase |

| TA98 | - | 0 | 25 ± 4 | --- |

| 10 | 28 ± 5 | 1.1 | ||

| 100 | 30 ± 6 | 1.2 | ||

| + | 0 | 45 ± 7 | --- | |

| 10 | 48 ± 8 | 1.1 | ||

| 100 | 52 ± 9 | 1.2 | ||

| TA100 | - | 0 | 120 ± 15 | --- |

| 10 | 125 ± 18 | 1.0 | ||

| 100 | 130 ± 20 | 1.1 | ||

| + | 0 | 140 ± 22 | --- | |

| 10 | 145 ± 25 | 1.0 | ||

| 100 | 150 ± 28 | 1.1 |

Logical Relationship: Genotoxicity Assessment Strategy

Caption: Strategy for assessing the genotoxicity of a test compound.

Acute Oral Toxicity (In Vivo)

An acute oral toxicity study in rodents is conducted to determine the potential for adverse effects following a single high dose of the test substance. This provides an estimate of the median lethal dose (LD₅₀) and identifies target organs of toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The up-and-down procedure is a sequential dosing method that uses fewer animals than traditional methods.

Materials:

-

Sprague-Dawley rats (female, 8-12 weeks old)

-

This compound

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Dosing: A single animal is dosed at a starting dose (e.g., 2000 mg/kg).

-

Observation: The animal is observed for mortality or signs of toxicity for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher dose.

-

If the animal dies, the next animal is dosed at a lower dose.

-

-

Endpoint: Dosing continues until one of the stopping criteria is met (e.g., four reversals in outcome).

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Table 4: Illustrative Acute Oral Toxicity Data

| Parameter | Observation |

| Estimated LD₅₀ | > 2000 mg/kg body weight |

| Clinical Signs | No treatment-related signs of toxicity observed. |

| Body Weight | No significant changes in body weight compared to control. |

| Gross Necropsy | No treatment-related macroscopic findings. |

| GHS Category | Category 5 or Unclassified |

Potential Signaling Pathways for Toxicity

While specific pathways affected by this compound are unknown, general mechanisms of toxicity often involve oxidative stress and apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated if initial cytotoxicity is observed.

Hypothetical Signaling Pathway: Compound-Induced Apoptosis

Caption: A hypothetical pathway of compound-induced apoptosis.

Conclusion

This technical guide outlines a standard and robust approach for the preliminary toxicity screening of this compound. The described in vitro and in vivo assays provide a foundational dataset to assess the initial safety profile of the compound. The results from these studies are critical for making informed decisions regarding the continued development of this and other novel chemical entities. Should initial screening reveal toxicities, further mechanistic studies would be warranted to fully characterize the risk to human health.

The Emergent Therapeutic Potential of 3-hydroxy-N-methylpyridine-2-carboxamide: A Review of Mechanistic Studies on Structurally Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-N-methylpyridine-2-carboxamide belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While direct and extensive mechanistic studies on this compound are not yet prevalent in publicly accessible literature, a comprehensive analysis of its structural analogs provides a strong predictive framework for its potential mechanisms of action. This whitepaper synthesizes findings from studies on closely related pyridine carboxamide derivatives to propose likely cellular targets and signaling pathways for this compound. The primary hypothesized mechanisms revolve around the inhibition of key enzymes such as prolyl hydroxylases, protein kinases, and other metalloenzymes. This guide presents a consolidated overview of the core mechanisms, supporting quantitative data from analogous compounds, detailed experimental protocols from cited studies, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

The pyridine carboxamide moiety is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal chelation, allows for potent and selective targeting of diverse biological macromolecules. This compound, with its characteristic hydroxypyridine and N-methylcarboxamide groups, is poised to interact with several classes of enzymes, particularly those with metallic cofactors in their active sites. This document will explore the probable mechanisms of action of this compound by examining the well-documented activities of its structural relatives.

Hypothesized Mechanism of Action: Inhibition of Prolyl Hydroxylase Domain Enzymes

A prominent and well-documented mechanism of action for hydroxypyridine carboxamide derivatives is the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical regulators of the hypoxia-inducible factor (HIF) signaling pathway.

The HIF-1α Signaling Pathway

Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by PHD enzymes. This post-translational modification allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, or in the presence of a PHD inhibitor, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, erythropoiesis, and glucose metabolism.

Based on the activities of structurally similar compounds, this compound is hypothesized to act as a competitive inhibitor of PHD enzymes, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes.

Other Potential Mechanisms of Action

The versatile structure of pyridine carboxamides allows for their interaction with a range of other enzymes.

Kinase Inhibition

Pyridine carboxamide derivatives have been identified as potent inhibitors of various protein kinases. For instance, certain analogs have shown inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. Inhibition of HPK1 can enhance anti-tumor immunity. While specific data for this compound is unavailable, its structural motifs suggest potential for kinase inhibition.

Urease Inhibition

Some pyridine carboxamide derivatives have demonstrated significant inhibitory activity against urease, a nickel-containing metalloenzyme. This has implications for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the inhibitory activities of various pyridine and pyrimidine carboxamide derivatives against their respective targets. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Target Enzyme | IC50 Value | Reference Compound | Reference |

| Aryl Carboxamides | HIF-1α Signaling | 0.32 µM | Compound 30m | [1] |

| Pyridine-2-carboxamides | HPK1 | - | Compound 19 | [2] |

| Pyridine Carboxamides | Urease | 2.18 ± 0.058 µM | Rx-7 | [3] |

| Pyridine Carboxamides | Succinate Dehydrogenase | - | Compound 3f | [4] |

| Substituted Pyridine Carboxamides | SHP2 | 0.13 nM | Compound C6 | [5] |

Detailed Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, this section details common experimental protocols used to study its structural analogs.

HIF-1α Inhibition Assay (Dual-Luciferase Reporter Assay)

This assay is used to screen for inhibitors of HIF-1α transcriptional activity.

Protocol:

-

Cell Culture: Stably transfected human embryonic kidney 293 (HEK293) cells expressing a hypoxia-responsive element (HRE)-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

-

Hypoxic Induction: The plates are then incubated under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 16-24 hours).

-

Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro Urease Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of a compound on urease activity.

Protocol:

-

Reagents: Prepare a solution of Jack bean urease, urea solution (substrate), and a phenol-hypochlorite reagent for ammonia detection.

-

Incubation: A mixture of the urease enzyme solution and the test compound at various concentrations is pre-incubated.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the urea substrate.

-

Ammonia Quantification: After a defined incubation period, the reaction is stopped, and the amount of ammonia produced is quantified by adding the phenol-hypochlorite reagent, which forms a colored indophenol complex.

-

Absorbance Measurement: The absorbance of the indophenol complex is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor. The IC50 value is then determined.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on structurally related pyridine carboxamide derivatives provides a strong foundation for targeted investigation. The inhibition of prolyl hydroxylases and the subsequent stabilization of HIF-1α represent the most probable and compelling mechanism of action. However, the potential for kinase and urease inhibition should also be considered.

Future research should focus on direct enzymatic and cellular assays to confirm these hypothesized mechanisms for this compound. Determining its IC50 values against a panel of PHDs, kinases, and other metalloenzymes will be crucial in elucidating its specific molecular targets and therapeutic potential. The experimental protocols outlined in this guide provide a clear roadmap for these future investigations. A thorough understanding of its mechanism of action will be instrumental in advancing this compound through the drug development pipeline.

References

- 1. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of Pyridine Carboxamides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide delves into the core aspects of pyridine carboxamide derivatives, offering a comprehensive overview of their applications, mechanisms of action, and the experimental rigor required for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.